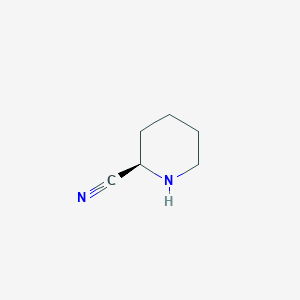

(R)-Piperidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-piperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307159 | |

| Record name | (2R)-2-Piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434126-85-8 | |

| Record name | (2R)-2-Piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiomerically Pure R Piperidine 2 Carbonitrile and Its Chiral Analogues

Asymmetric Catalysis in the Formation of Chiral 2-Substituted Piperidines

Asymmetric catalysis provides the most direct and efficient route to enantiomerically enriched piperidine (B6355638) derivatives. By employing chiral catalysts, either small organic molecules or metal complexes, chemists can control the three-dimensional arrangement of atoms in the piperidine ring, leading to the desired enantiomer.

Organocatalytic Enantioselective Cyclization Strategies

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. These catalysts offer advantages in terms of stability, low toxicity, and operational simplicity.

The intramolecular aza-Michael reaction is a robust method for constructing nitrogen-containing rings. In this reaction, a nitrogen nucleophile within a molecule adds to an α,β-unsaturated carbonyl system in the same molecule, triggering cyclization. researchgate.net The use of chiral organocatalysts can guide this cyclization to produce a predominance of one enantiomer.

A notable strategy involves the cyclization of carbamates that contain an α,β-unsaturated aldehyde. acs.org Research has demonstrated that cinchona-based primary-tertiary diamines, when used as catalysts with an acid co-catalyst like trifluoroacetic acid (TFA), can produce 2-substituted piperidines in high yields (75–95%) and with excellent enantioselectivities (up to 99% ee). nih.gov This methodology has been successfully applied to the synthesis of several piperidine alkaloids. acs.org Another study employed 9-amino-9-deoxy-epi-hydroquinine as the catalyst, also with TFA as a co-catalyst, to achieve good yields and moderate diastereoselectivity in the synthesis of 2,5- and 2,6-disubstituted piperidines. rsc.org

| Catalyst/Co-catalyst | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Ref |

| Cinchona-based primary-tertiary diamine / TFA | Enone carbamates | 2-Substituted piperidines | 75-95% | Up to 99% | nih.gov |

| 9-Amino-9-deoxy-epi-hydroquinine / TFA | N-protected enones | 2,5- and 2,6-disubstituted piperidines | Good | High | rsc.org |

Chiral phosphoric acids (CPAs) have proven to be exceptional Brønsted acid catalysts for a variety of enantioselective transformations. One such application is the intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines. nih.govumich.edu This reaction proceeds through the formation of a chiral mixed phosphate (B84403) acetal, which then undergoes a displacement to yield the piperidine product. nih.gov

The choice of solvent and the specific CPA catalyst are critical for achieving high selectivity and yield. umich.edu Nonpolar hydrocarbon-based solvents, such as carbon tetrachloride, have been found to provide the best results. umich.edu This methodology is tolerant of substitutions at the C4 and C5 positions of the forming piperidine ring, leading to highly enantioselective formation of the corresponding products. umich.eduumich.edu Furthermore, a kinetic resolution process can occur during the reaction, where the minor enantiomer of the product is selectively converted to another compound, thereby enhancing the enantiomeric excess of the desired major product over time. umich.eduumich.edu

| Catalyst | Solvent | Product | Yield | Enantiomeric Excess (ee) | Ref |

| Chiral Phosphoric Acid (CPA) | Carbon Tetrachloride | C4/C5-substituted piperidines | 89% (example) | Up to 93% (after enrichment) | umich.edu |

Intramolecular Aza-Michael Reactions for Chiral Piperidines

Metal-Catalyzed Enantioselective Approaches

Transition metal catalysis offers a broad array of transformations for asymmetric synthesis, characterized by high efficiency and selectivity. Chiral ligands, which coordinate to the metal center, are instrumental in transferring stereochemical information to the substrate.

Palladium catalysis is a cornerstone of modern organic synthesis. Asymmetric intramolecular oxidative amination of alkenes is a powerful strategy for synthesizing chiral nitrogen heterocycles. bohrium.com A significant challenge in forming six-membered rings like piperidines is favoring the 6-endo cyclization pathway over the often-competing 5-exo pathway. bohrium.com

Recent advances have led to the development of palladium-catalyzed 6-endo aminoacetoxylation of unactivated alkenes, which provides access to chiral 3-acetoxylated piperidines with excellent regio- and enantioselectivities. organic-chemistry.org The success of this reaction relies on newly designed chiral pyridine-oxazoline (Pyox) ligands with bulky substituents, which enhance both the reactivity of the palladium catalyst and the enantioselectivity of the transformation. bohrium.com Another approach involves the palladium-catalyzed carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides that have a pendant amine, which furnishes chiral pyrrolidines and piperidines in good yields and high enantiomeric ratios using a chiral GF-Phos ligand. researchgate.net

| Catalyst System | Reaction Type | Product | Yield | Enantiomeric Ratio/ee | Ref |

| Pd(II) / Chiral Pyox ligand | 6-endo aminoacetoxylation | 3-Acetoxylated piperidines | Good | Excellent | bohrium.comorganic-chemistry.org |

| Palladium / GF-Phos | Carbenylative amination | Chiral piperidines | 45-93% | Up to 96.5:3.5 er | researchgate.net |

| Pd(0) / Chiral PHOX ligand | Heck/intramolecular allylic amination | Chiral piperidine | - | 80% ee | d-nb.info |

The asymmetric hydrogenation of pyridines represents a direct route to chiral piperidines. However, the aromaticity of the pyridine (B92270) ring makes its reduction challenging and can often lead to catalyst poisoning. dicp.ac.cn Strategies to overcome this involve the use of quaternized pyridinium (B92312) salts, which are more readily reduced.

A rhodium-catalyzed reductive transamination reaction has been developed for the synthesis of a wide variety of chiral piperidines from simple pyridinium salts. dicp.ac.cnresearchgate.net This method uses a formic acid/triethylamine mixture as the hydrogen source and a catalyst generated from [RhCp*Cl2]2. dicp.ac.cn A key feature is the introduction of a chiral primary amine, which replaces the original nitrogen atom of the pyridine ring and induces chirality in the final piperidine product with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

Ruthenium catalysts are also highly effective. Ru-DTBM-segphos, for instance, has been used for the highly efficient and enantioselective hydrogenation of specific 2-pyridyl-substituted alkenes. nih.gov Additionally, Ru(diamine) complexes have been successfully employed in the first enantioselective hydrogenation of terpyridine-type N-heteroarenes, yielding partially reduced chiral pyridine-amine products with excellent diastereo- and enantioselectivity (>99% ee). bohrium.com

| Catalyst System | Substrate | Method | Product | Selectivity | Ref |

| [RhCp*Cl2]2 / Chiral amine | Pyridinium salts | Asymmetric Reductive Transamination | Chiral piperidines | Excellent dr and ee | dicp.ac.cnresearchgate.net |

| Ru-DTBM-segphos | 2-Pyridyl-substituted alkenes | Asymmetric Hydrogenation | Chiral piperidines | Up to 91% ee | nih.gov |

| Ru(diamine) complexes | Terpyridine-type N-heteroarenes | Asymmetric Hydrogenation | Partially reduced chiral pyridines | >99% ee, up to 94:6 dl/meso | bohrium.com |

Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization to Piperidine Frameworks

Gold(I) catalysis has emerged as a powerful tool for constructing complex molecular architectures. One notable application is the intramolecular dearomatization/cyclization of non-activated alkenes to form substituted piperidines.

Research by You and colleagues demonstrated the gold-catalyzed intramolecular cyclization/dearomatization of β-naphthol derivatives that have a terminal alkyne group. mdpi.com An in-situ generated gold(I) complex activates the triple bond, leading to a 6-exo-dig cyclization and subsequent protodemetalation to yield a spironaphthalenone product. mdpi.com Notably, the expected O-cyclization was not observed as a competitive process. mdpi.com

Kamimura and associates developed a method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes through an intramolecular radical cyclization, with triethylborane (B153662) acting as a radical initiator. mdpi.com The proposed mechanism involves a complex radical cascade featuring two successive cyclizations (5-exo-dig and 3-exo-trig), followed by cyclopropane (B1198618) cleavage to form the six-membered ring. mdpi.com

Furthermore, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has proven effective for creating various cyclic amines. organic-chemistry.org This method's substrate scope is broader than that of reactions using late-transition-metal catalysts. organic-chemistry.org

A study on the gold(I)-catalyzed cycloisomerization of 1,n-enynes has shown that these atom-economical transformations can be influenced by various factors, including substitution patterns on the substrates. acs.org This control allows for the selective synthesis of spiro[indoline-3,3′-piperidine] derivatives through a 6-endo-dig cyclization pathway. acs.org The reaction conditions were optimized by screening catalysts and additives, and the functional group tolerance was examined. acs.org

| Catalyst System | Substrate Type | Product | Key Features |

| Gold(I) Complex | β-Naphthol with terminal alkyne | Spironaphthalenone | 6-exo-dig cyclization, protodemetalation |

| Gold(I)/Triethylborane | 1,6-Enynes | Polysubstituted Alkylidene Piperidines | Radical cascade, 5-exo-dig and 3-exo-trig cyclizations |

| Gold(I) Complex | N-Allenyl Carbamates | Protected Nitrogen Heterocycles | Broad substrate scope |

| Cationic Gold(I)/Hantzsch Ester | Indole-tethered 1,6-enynes | Spiro[indoline-3,3′-piperidine] | Substitution-controlled 6-endo-dig cyclization |

Stereoselective Intramolecular Ring Closure Reactions for Piperidine Core Formation

Stereoselective intramolecular ring closure represents a fundamental strategy for the synthesis of the piperidine core. nih.gov These reactions often employ electrophile-induced cyclization, metal catalysis, or radical-mediated processes to achieve high levels of stereocontrol.

One approach involves the intramolecular hydride transfer/cyclization cascade. mdpi.com This method has been used for the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions, which is advantageous for substrates susceptible to oxidation. mdpi.com The use of a chiral P-O ligand provides high selectivity. mdpi.com

Another strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.comnih.gov This reaction proceeds through acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. mdpi.comnih.gov

Radical-mediated amine cyclization offers another route. For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes yields various piperidines. nih.gov However, this method can produce a linear alkene by-product due to a competitive 1,5-H-transfer process. nih.gov

Hg(II)-mediated intramolecular amidomercuration reactions of 5-alkenyl amides have been shown to be an efficient method for the stereoselective formation of cis- and trans-2,6-dialkyl piperidine ring systems. nih.gov The stereochemical outcome can be directed by the choice of N-protecting group, with the N-trichloroacetyl (TCA) group favoring trans stereoselection. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity |

| Aza-Heck Cyclization | Palladium/Chiral P-O Ligand | Alkenylcarbamates | Substituted Piperidines | High |

| Reductive Hydroamination/Cyclization | Acid | Alkynes | Substituted Piperidines | Dependent on substrate |

| Radical Cyclization | Cobalt(II) | Linear Amino-aldehydes | Substituted Piperidines | Good yields, potential by-product |

| Amidomercuration | Hg(II) | 5-Alkenyl Amides | 2,6-Dialkyl Piperidines | High (cis/trans control) |

Chiral Pool Synthesis of (R)-Piperidine-2-Carboxylic Acid Derivatives as Precursors

Chiral pool synthesis provides an effective pathway to enantiomerically pure compounds by utilizing readily available chiral starting materials.

(R)-α-Aminoadipic acid, a non-proteinogenic amino acid, is a valuable chiral precursor for synthesizing (R)-pipecolic acid and its derivatives. nih.govarkat-usa.orgumich.edu It is available in large quantities as a by-product of the enzymatic cleavage of cephalosporin (B10832234) C during the production of 7-aminocephalosporanic acid (7-ACA). nih.govarkat-usa.org

The synthesis of (R)-pipecolic acid derivatives from (R)-α-aminoadipic acid has been explored, leading to C-5-alkenyl and C-6-alkylidene derivatives. nih.gov For instance, the Vilsmeier-Haack reaction can be used to formylate an enamine intermediate, yielding a protected aldehyde that can undergo further reactions like Wittig olefination. nih.gov

A route to C6-aryl-modified pipecolic acid derivatives involves the conversion of D-2-aminoadipic acid to (R)-methyl 6-oxopipecolate, which then undergoes N-formylation and enol bromination under Vilsmeier-Haack conditions. researchgate.netbeilstein-journals.org The resulting bromide can be used in transition metal-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.orgnih.gov

(R)-Pipecolic acid itself, also known as (R)-piperidine-2-carboxylic acid, can be modified to create a variety of derivatives. nih.gov These modifications are crucial for developing new compounds with specific biological activities, as pipecolic acid derivatives are found in many natural products and pharmaceuticals. beilstein-journals.org

Derivatives of (R)-pipecolic acid can be synthesized through various reactions, including those that modify the C6 position with aryl and alkynyl groups. researchgate.netbeilstein-journals.org For example, Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions have been successfully employed for this purpose. beilstein-journals.org The stereochemical outcome of subsequent reduction steps can be controlled by the choice of reagents, with NaBH₃CN leading to a mixture of diastereomers and catalytic hydrogenation with Pd/C favoring the formation of the (2R,6S) diastereomer. beilstein-journals.org

Derivation from Natural Chiral Precursors (e.g., (R)-α-Aminoadipic Acid)

Enantiomeric Resolution Techniques for 2-Substituted Piperidines

Enzymatic kinetic resolution is a powerful method for separating enantiomers of chiral compounds, offering high selectivity under mild conditions.

Enzymatic kinetic resolution has been successfully applied to resolve racemic 2-piperidineethanol (B17955), a valuable chiral building block. nih.govresearchgate.netnih.gov The conformational flexibility of the molecule and the position of the primary alcohol relative to the stereocenter present challenges. nih.gov

One strategy involves the use of hydrolases, such as lipases, to selectively acylate or hydrolyze one enantiomer. nih.govresearchgate.net For example, porcine pancreas lipase (B570770) (PPL) and Lipase PS have been used to resolve N-Boc-piperidine-2-ethanol via sequential transesterification. smolecule.com PPL preferentially acylates the (R)-enantiomer, while Lipase PS favors the (S)-enantiomer. smolecule.com

Another approach is the hydrolysis of ester derivatives of 2-piperidineethanol. nih.govresearchgate.net For instance, pig liver esterase (PLE) has been used for the kinetic resolution of ester derivatives, although the enantiomeric excess achieved can be modest. nih.govresearchgate.netresearchgate.net

Oxidative kinetic resolution using laccase-TEMPO systems offers an alternative, where the (R)-enantiomer of 2-piperidineethanol is oxidized to the corresponding aldehyde, leaving the (S)-enantiomer unreacted with high enantiomeric excess. smolecule.com

| Enzyme | Substrate | Reaction Type | Result | Enantiomeric Excess (ee) |

| Porcine Pancreas Lipase (PPL) | N-Boc-piperidine-2-ethanol | Transesterification | Preferential acylation of (R)-enantiomer | 92% (syn-isomers) |

| Lipase PS | N-Boc-piperidine-2-ethanol | Transesterification | Preferential acylation of (S)-enantiomer | 84% (anti-isomers) |

| Pig Liver Esterase (PLE) | Ester derivatives of 2-piperidineethanol | Hydrolysis | Kinetic resolution | Up to 24% |

| Laccase-TEMPO | 2-Piperidineethanol | Oxidation | Oxidation of (R)-enantiomer | >90% (for (S)-enantiomer) |

Diastereomeric Salt Crystallization and Separation

One of the most established and industrially viable methods for resolving racemic mixtures is through diastereomeric salt crystallization. researchgate.netadvanceseng.com This technique leverages the reaction of a racemic mixture, such as (R/S)-piperidine-2-carbonitrile, with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. researchgate.netunchainedlabs.com

The process involves several key steps. First, the racemic compound and the chiral resolving agent are dissolved in a suitable solvent, often with heating to ensure complete dissolution. google.comgoogleapis.com Upon cooling or concentrating the solution, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble one remains in the mother liquor. researchgate.netgoogleapis.com The efficiency of the separation is contingent on a significant difference in solubility between the two diastereomeric salts. google.com After separation by filtration, the desired enantiomer is recovered by decomposing the salt, typically through treatment with an acid or base to remove the resolving agent. google.com

The choice of resolving agent and solvent system is critical for a successful resolution. Common resolving agents for amines are chiral acids, such as tartaric acid derivatives or mandelic acid. google.com For acidic compounds, chiral bases like quinidine (B1679956) or amino alcohols are employed. unchainedlabs.comnih.gov The solvent system is optimized to maximize the solubility difference between the diastereomeric salts. unchainedlabs.com For instance, the resolution of racemic ethyl nipecotate, a piperidine derivative, has been achieved using di-benzoyl-L-tartaric acid. google.com Similarly, chiral amino alcohols have been successfully used to resolve racemic carboxylic acids via diastereomeric salt formation. unchainedlabs.com

| Resolving Agent | Racemic Substrate Type | Solvent System Example | Reference |

| Di-benzoyl-L-tartaric acid | Racemic piperidine derivatives (e.g., ethyl nipecotate) | Ethanol | google.com |

| (R)-Mandelic Acid | Racemic piperidine derivatives | Not specified | google.com |

| Chiral amino alcohols (e.g., trans-1-amino-2-indanol) | Racemic carboxylic acids | Propionitrile:Methyl tert-butyl ether (MTBE) | unchainedlabs.com |

| Quinidine | Racemic carboxylic acids | Aqueous acetonitrile | nih.gov |

| (2R,3R)-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitro-5-chlorophenylthio)propionic acid | Racemic piperidine intermediate | Alcohols, Esters, Nitriles, Water | google.comgoogleapis.com |

Non-Enzymatic Kinetic Resolution Approaches for Enantioenrichment

Kinetic resolution is a powerful strategy for separating enantiomers based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In a non-enzymatic kinetic resolution, a chiral chemical catalyst is used to selectively transform one enantiomer into a product at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched starting material or the product. ethz.ch

A notable example in the context of piperidine synthesis involves the use of a chiral base system, such as n-butyllithium (n-BuLi) complexed with the chiral ligand sparteine. acs.org This system can selectively deprotonate one enantiomer of an N-Boc-protected 2-arylpiperidine. The resulting lithiated intermediate can then be trapped with an electrophile. This method allows for the kinetic resolution of 2-aryl-4-methylenepiperidines, yielding both the enantioenriched starting material and the 2,2-disubstituted product with high enantiomeric ratios. acs.org

Another approach employs chiral acyl-transfer catalysts for the kinetic resolution of secondary amines. Detailed studies on the kinetic resolution of disubstituted piperidines have utilized chiral hydroxamic acids as co-catalysts to achieve practical selectivity factors. ethz.ch These methods rely on a chiral catalyst promoting the acylation of one enantiomer more rapidly than the other.

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by combining the kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. nih.gov This allows, in principle, for the conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% theoretical yield limit of a conventional kinetic resolution. nih.gov While the development of non-enzymatic DKR for amines is an active area of research, the principles have been successfully demonstrated for other functional groups, such as secondary alcohols, using a combination of a chiral acylation catalyst and a compatible racemization catalyst (e.g., a ruthenium complex). nih.gov

| Method | Catalyst/Reagent System | Substrate Example | Key Finding | Reference |

| Kinetic Resolution by Deprotonation | n-BuLi / (-)-sparteine | N-Boc-2-aryl-4-methylenepiperidines | Selective deprotonation of one enantiomer allows for separation. | acs.org |

| Kinetic Resolution by Acylation | Chiral hydroxamic acid co-catalyst | Disubstituted piperidines | Practical selectivity factors (s up to 52) can be achieved. | ethz.ch |

| Dynamic Kinetic Resolution (DKR) | Chiral nucleophilic catalyst + Ru-racemization catalyst | Secondary alcohols (aryl alkyl carbinols) | Overcomes 50% yield limit of KR by racemizing the slow-reacting enantiomer. | nih.gov |

Emerging Synthetic Protocols for Chiral Piperidines

The demand for efficient and versatile methods to access complex chiral piperidines has driven the development of innovative synthetic strategies. One-pot multicomponent reactions and continuous flow synthesis are at the forefront of these emerging protocols, offering significant advantages in terms of efficiency, atom economy, and scalability.

One-Pot Multicomponent Reactions Towards Piperidine Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates the majority of the atoms from the reactants. nih.gov This approach is highly valued for its operational simplicity, reduction in the number of purification steps, and its ability to rapidly generate libraries of structurally diverse molecules. researchgate.net

Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. tandfonline.comscilit.com For example, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid provides an efficient route to polysubstituted piperidines. researchgate.net In this reaction, ammonium acetate serves as both a catalyst and the nitrogen source for the piperidine ring. researchgate.net Another efficient method involves a one-pot, five-component reaction of β-keto esters, aromatic aldehydes, and various amines in acetic acid to generate the corresponding piperidine products in good yields. tandfonline.com

A highly diastereoselective four-component synthesis of piperidin-2-one-substituted pyridinium salts has been reported from the reaction of Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate. researchgate.net These cascade reactions, often involving Michael addition and Mannich-type reactions, allow for the construction of complex piperidine cores with multiple stereocenters in a single step. researchgate.netresearchgate.net

| Reaction Name/Type | Components | Catalyst/Medium | Product Type | Reference |

| Pseudo Five-Component Reaction | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | None specified | Highly functionalized piperidines | researchgate.net |

| Five-Component Reaction | β-keto esters, aromatic aldehydes, amines | Acetic acid | Highly functionalized piperidines | tandfonline.com |

| Four-Component Reaction | Michael acceptors, pyridinium ylides, aromatic aldehydes, ammonium acetate | Methanol | Piperidin-2-one-substituted pyridinium salts | researchgate.net |

| Multicomponent Reaction | Aromatic amines, dimethyl/diethyl acetylene (B1199291) dicarboxylate, 2,5-dimethoxytetrahydrofuran | β-cyclodextrin | N-substituted azepines | researchgate.net |

Continuous Flow Synthesis for Enantioselective Piperidine Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. organic-chemistry.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org

A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. organic-chemistry.orgacs.orgacs.org This method involves the reaction of readily accessible N-(tert-butylsulfinyl)-bromoimines with Grignard reagents. organic-chemistry.org The reaction proceeds within minutes to afford a diverse range of functionalized α-substituted piperidines in good yields and with excellent diastereoselectivity. acs.org The use of the N-(tert-butylsulfinyl) group as a chiral auxiliary effectively directs the stereochemical outcome of the Grignard addition. acs.org

The advantages of this flow process are significant, including improved yields, higher selectivities, and the ability to scale up production smoothly without extensive re-optimization. acs.orgacs.org The enantioenriched piperidines produced can be readily deprotected and converted into valuable chiral medicinal agents. acs.org This methodology highlights the potential of flow chemistry to overcome challenges in organic synthesis and provide practical and scalable routes to enantiopure heterocyclic compounds. organic-chemistry.org

| Reaction | Reagents | Key Features | Yield | Diastereomeric Ratio (dr) | Reference |

| Addition/Cyclization | N-(tert-butylsulfinyl)-bromoimine + Grignard reagents | Continuous flow, rapid reaction (minutes), scalable | >80% (typically) | >90:10 (typically) | organic-chemistry.orgacs.orgacs.org |

| Hydrogenation | Pyridines | Rhodium catalyst, continuous flow, gram-scale | 90-91% | Not applicable (enantiomeric excess reported up to 93% ee) | researchgate.net |

Stereochemical Analysis and Mechanistic Elucidation in R Piperidine 2 Carbonitrile and Analogous Systems

Computational Chemistry in Understanding Enantioselectivity

Computational chemistry provides powerful insights into the stereochemical aspects of molecules and reactions, complementing experimental data.

Understanding the origin of enantioselectivity in asymmetric synthesis is a primary goal of computational studies. By modeling the reaction pathways for the formation of both enantiomers, chemists can identify the key transition states that control the stereochemical outcome. nih.govumich.edu These studies often reveal that the observed selectivity arises from subtle differences in the energies of diastereomeric transition states, which can be influenced by steric hindrance, electronic effects, or non-covalent interactions between the substrate and a chiral catalyst. umich.edu

For example, in the asymmetric hydrogenation of pyridinium (B92312) salts to form chiral piperidines, computational studies have shed light on the mechanism, suggesting that the stereochemical outcome is determined by the initial protonation of an enamine intermediate rather than the subsequent hydride reduction. nih.gov Distortion-interaction analysis can further dissect the transition state energies, indicating whether selectivity is governed by the geometric fit of the substrate and catalyst (a "lock and key" model) or by specific stabilizing interactions. nih.gov These theoretical models are invaluable for rationalizing experimental results and for the predictive design of new, more selective catalysts and reactions. nih.gov

Density Functional Theory (DFT) has become a standard tool for investigating the conformational landscape and electronic properties of molecules like (R)-piperidine-2-carbonitrile and its analogs. tandfonline.comrsc.org DFT calculations can accurately predict the relative energies of different conformers, such as the chair, boat, and twist-boat conformations of the piperidine (B6355638) ring. acs.orgiucr.org

These calculations are crucial for interpreting experimental data. For instance, DFT can be used to predict the most stable conformation of a piperidine derivative, which can then be compared with the solid-state structure from X-ray crystallography or the solution-phase conformation inferred from NMR data. whiterose.ac.ukiucr.orgacs.org Studies on various substituted piperidines have used DFT (often with functionals like B3LYP and appropriate basis sets such as 6-311++G(d,p)) to analyze bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. nih.govmdpi.com Furthermore, DFT calculations are employed to model vibrational spectra (IR and Raman), which can be compared with experimental spectra to confirm structural assignments. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, DFT can also provide insights into the chemical reactivity of different sites within the molecule. nih.govmdpi.com

Strategic Utilization of R Piperidine 2 Carbonitrile As a Chiral Building Block in Advanced Organic Synthesis

Application in Natural Product and Alkaloid Synthesis

The piperidine (B6355638) moiety is a common structural motif in a vast number of naturally occurring alkaloids and other bioactive compounds. The enantiopure nature of (R)-piperidine-2-carbonitrile provides a significant advantage in the total synthesis of these molecules, allowing for precise control over the stereochemistry of the final product.

Enantioselective Construction of Piperidine-Containing Natural Products

The utility of this compound and its derivatives as chiral precursors is well-documented in the synthesis of several important piperidine-containing natural products. The inherent chirality of the starting material obviates the need for challenging asymmetric transformations or chiral resolutions at later stages of the synthesis.

Coniine: The synthesis of the toxic hemlock alkaloid, (S)-(+)-coniine, has been achieved through an efficient route starting from (-)-1-[(1S)-1-phenylethyl]piperidine. Anodic cyanation of this precursor regioselectively yields the corresponding α-aminonitrile. Subsequent alkylation with propyl iodide and a stereoselective reductive decyanation provides (S)-(+)-coniine with high enantiomeric excess. thieme-connect.com Another approach involves the chemoenzymatic synthesis of (S)-2-cyanopiperidine, which serves as a key intermediate for (R)-(−)-coniine. researchgate.net

Epiquinamide: The quinolizidine (B1214090) alkaloid (+)-epiquinamide has been synthesized from (−)-pipecolinic acid, a derivative of piperidine-2-carboxylic acid. researchgate.netresearchgate.net A key step in this synthesis is the highly diastereoselective addition of a protected propargyl alcohol to a chiral aldehyde derived from the pipecolinic acid. researchgate.net This transformation sets the stereochemistry for the subsequent cyclization to form the bicyclic core of epiquinamide. researchgate.net

Methylphenidate: While not a natural product, the synthesis of the psychostimulant drug methylphenidate highlights the utility of piperidine precursors. Various methods have been developed for the enantioselective synthesis of the biologically active (2R,2'R)-threo-isomer. nih.govresearchgate.net One approach involves the electrochemical oxidation of N-methoxycarbonylpiperidine to an α-methoxylated carbamate, which then undergoes a coupling reaction with an optically active Evans imide to produce methylphenidate derivatives with high stereoselectivity. nih.govresearchgate.net Other strategies utilize rhodium-catalyzed C-H insertion reactions or start from chiral pipecolic acids to control the stereochemistry. researchgate.netnih.gov

| Natural Product/Alkaloid | Key Synthetic Strategy from Piperidine Precursor | Reference(s) |

| Coniine | Anodic cyanation, alkylation, and reductive decyanation of a chiral phenylethylpiperidine. | thieme-connect.com |

| Epiquinamide | Diastereoselective addition to a chiral aldehyde derived from pipecolinic acid. | researchgate.netresearchgate.net |

| Methylphenidate | Electrochemical oxidation and coupling with a chiral auxiliary; Rhodium-catalyzed C-H insertion. | nih.govresearchgate.netnih.gov |

Synthesis of Complex Polycyclic and Spirocyclic Piperidine Frameworks

Beyond the synthesis of specific natural products, this compound and its derivatives are instrumental in constructing more complex molecular architectures that feature the piperidine ring. These include polycyclic and spirocyclic systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes. rsc.org

The synthesis of spirocyclic piperidine derivatives has been achieved through various methods, including intramolecular cyclizations and cycloaddition reactions. rsc.orgnih.gov For instance, the [4+2] cycloaddition of α,β-unsaturated imines derived from isatins with vinyl ketones, catalyzed by a bifunctional asymmetric catalyst, can produce spirocyclic oxindoles containing a piperidine ring. rsc.org The inherent three-dimensionality of spirocycles can lead to improved physicochemical properties for drug candidates. rsc.org Furthermore, the functionalization of pre-existing piperidine rings allows for the construction of diverse scaffolds, including spiropiperidines. researchgate.net The development of scalable synthetic routes to biologically relevant spirocyclic pyrrolidines, which can be analogous to piperidine-containing spirocycles, further highlights the importance of these structural motifs. acs.org

Role in the Creation of Conformationally Restricted Scaffolds

The conformational rigidity of the piperidine ring makes this compound an excellent starting point for the design and synthesis of conformationally restricted molecules. These constrained structures are valuable tools in medicinal chemistry for probing receptor binding sites and for developing more potent and selective therapeutic agents.

Design and Synthesis of Peptidomimetics and Constrained Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of constrained amino acid analogues derived from this compound into peptide sequences can enforce specific conformations, leading to higher binding affinities and selectivities. uni-regensburg.de

The synthesis of conformationally rigid amino acid analogues often involves the use of cyclic scaffolds to limit the rotational freedom of the molecule. uni-regensburg.deresearchgate.netthieme-connect.de The piperidine ring serves as a robust template for creating such constrained systems. By functionalizing the piperidine core, novel amino acid derivatives with fixed torsional angles can be prepared. These non-natural amino acids can then be incorporated into peptide chains to create peptidomimetics with well-defined secondary structures. uni-regensburg.de For example, the synthesis of azabicyclo-alkane amino acids provides access to highly constrained building blocks for peptide modification. uni-regensburg.de

Functionalization and Diversification of the this compound Core

The synthetic utility of this compound is further enhanced by the ability to introduce additional functional groups onto the piperidine ring. This functionalization allows for the creation of a diverse library of chiral building blocks with tailored properties for various synthetic applications.

Introduction of Additional Functional Groups

The piperidine ring can be functionalized through a variety of chemical transformations, including halogenation and the introduction of carbonyl functionalities. These modifications provide handles for further synthetic manipulations, such as cross-coupling reactions or the formation of new carbon-carbon and carbon-heteroatom bonds.

A highly diastereoselective synthesis of 2-cyano-3-iodo piperidines has been demonstrated from readily available lactams. ntu.edu.sg This method utilizes a controlled hydride reduction followed by iodination, providing a direct route to functionalized piperidine-2-carbonitriles. ntu.edu.sg The resulting iodo-substituted compounds are valuable intermediates for subsequent diversification. Furthermore, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives, showcasing the versatility of this heterocyclic system. researchgate.net These transformations highlight the potential to introduce a wide range of functional groups onto the piperidine scaffold, expanding its utility in organic synthesis. mdpi.comnih.gov

Exploration of Derivatives for Broader Synthetic Utility

The synthetic potential of this compound is significantly expanded through the generation of a diverse range of derivatives. These modifications can be strategically employed to alter the molecule's reactivity, introduce new functionalities, and enable its participation in a wider spectrum of chemical transformations. Key to this exploration is the protection of the piperidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group, to modulate its nucleophilicity and prevent unwanted side reactions.

One of the most powerful applications of the N-protected this compound is its use as a chiral nucleophile. The proton alpha to the nitrile group can be selectively removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate a stereochemically defined carbanion. This chiral nucleophile can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the C2 position with a high degree of stereocontrol. For instance, the alkylation of N-Boc-(R)-piperidine-2-carbonitrile with methyl iodide using LiHMDS as a base proceeds with high stereoselectivity, yielding the corresponding 2-methyl derivative. This approach allows for the stereospecific introduction of a wide range of alkyl groups, significantly broadening the synthetic utility of the parent compound.

Furthermore, the nitrile group itself can be transformed into other valuable functionalities. For example, reduction of the nitrile can yield the corresponding primary amine, (R)-piperidine-2-methanamine, a versatile building block for the synthesis of ligands and more complex nitrogen-containing compounds. Hydrolysis of the nitrile, on the other hand, provides (R)-piperidine-2-carboxylic acid (also known as (R)-pipecolic acid), another important chiral building block in its own right, frequently utilized in the synthesis of peptides and alkaloids.

The strategic derivatization of this compound is a testament to its versatility as a chiral building block. The ability to selectively modify the molecule at the nitrogen, the carbon alpha to the nitrile, and the nitrile group itself provides a powerful platform for the synthesis of a wide array of complex, enantiomerically pure molecules with potential applications in medicinal chemistry and materials science.

Table 1: Selected Examples of Derivatives from this compound and Their Synthetic Applications

| Derivative | Reagents and Conditions | Synthetic Application |

| (R)-N-Boc-piperidine-2-carbonitrile | (Boc)₂O, Et₃N, CH₂Cl₂ | Protection of the piperidine nitrogen for subsequent functionalization. |

| (2R,6S)-N-Boc-2-cyano-6-methylpiperidine | 1. LiHMDS, THF, -78 °C; 2. MeI | Stereoselective alkylation to introduce a methyl group at the C6 position. |

| (R)-Piperidine-2-methanamine | LiAlH₄, THF | Reduction of the nitrile to a primary amine for further elaboration. |

| (R)-Piperidine-2-carboxylic acid | H₂SO₄, H₂O, reflux | Hydrolysis of the nitrile to a carboxylic acid, a key chiral building block. |

Development of Novel Synthetic Reagents and Organocatalysts

The inherent chirality and conformational rigidity of the piperidine ring in this compound make it an excellent scaffold for the design and synthesis of novel chiral reagents and organocatalysts. These catalysts, which are small organic molecules that can accelerate chemical reactions and control their stereochemical outcome, have become indispensable tools in modern organic synthesis.

Derivatives of this compound, particularly those based on its corresponding carboxylic acid, (R)-pipecolic acid, have been successfully employed as organocatalysts in a variety of asymmetric transformations. These catalysts often operate through the formation of chiral enamines or iminium ions, which then react with a prochiral substrate to generate a new stereocenter with high enantioselectivity.

For example, prolinamide derivatives, which can be conceptually linked to piperidine-2-carboxamides, have been shown to be effective organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins. In these reactions, the secondary amine of the catalyst condenses with a carbonyl compound to form a chiral enamine. This enamine then adds to the nitroolefin in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting product, after hydrolysis, is an enantiomerically enriched γ-nitro carbonyl compound, a valuable synthetic intermediate.

Similarly, organocatalysts derived from (R)-pipecolic acid have been utilized in asymmetric aldol (B89426) reactions. These catalysts facilitate the direct, enantioselective addition of a ketone to an aldehyde, producing a chiral β-hydroxy ketone. The stereochemical outcome of the reaction is controlled by the catalyst, which forms a chiral enamine intermediate with the ketone, thereby directing the facial selectivity of the subsequent addition to the aldehyde.

The development of organocatalysts from this compound and its derivatives represents a significant advancement in asymmetric synthesis. These catalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, air and moisture stability, and often milder reaction conditions. The modular nature of these catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for a specific transformation, further highlighting the strategic importance of this compound as a chiral building block.

Table 2: Application of (R)-Piperidine-2-Carboxamide Derived Organocatalysts in Asymmetric Reactions

| Reaction Type | Catalyst Structure | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Michael Addition | (R)-N-(pyrrolidin-2-ylmethyl)piperidine-2-carboxamide | Cyclohexanone and β-nitrostyrene | (R)-2-(2-nitro-1-phenylethyl)cyclohexan-1-one | 95 | 98 |

| Michael Addition | (R)-N-(2-amino-2-phenylethyl)piperidine-2-carboxamide | Propanal and β-nitrostyrene | (2S,3R)-2-methyl-4-nitro-3-phenylbutanal | 88 | 95 (syn) |

| Aldol Reaction | (R)-N-(2-hydroxy-2-phenylethyl)piperidine-2-carboxamide | Acetone and 4-nitrobenzaldehyde | (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 75 | 85 |

Future Prospects and Directions in Research on R Piperidine 2 Carbonitrile Chemistry

Innovations in Highly Enantioselective and Sustainable Synthetic Methodologies

The demand for enantiomerically pure piperidines has spurred the development of novel and efficient synthetic strategies. nih.gov A significant area of innovation lies in the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine, which has proven to be a powerful method for accessing highly enantiomerically enriched 2-substituted piperidines. nih.gov This technique utilizes chiral ligands to resolve racemic mixtures, providing access to either enantiomer with excellent enantioselectivity. nih.gov

Furthermore, chemo-enzymatic approaches are gaining prominence as a sustainable alternative to traditional chemical methods. nih.govacs.org These methods combine the selectivity of biocatalysts with the efficiency of chemical reactions. For instance, a one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines, yielding stereodefined piperidines. nih.govacs.org This highlights the potential of integrating biocatalysis to create more environmentally friendly and efficient synthetic routes. ukri.org

Another promising avenue is the use of radical-mediated C-H cyanation. mdpi.com This method involves the enantioselective cyanidation of amines using a chiral copper(II) catalyst, followed by cyclization to form chiral piperidines. mdpi.com This strategy has been successfully applied in the asymmetric synthesis of the anticancer drug Niraparib. mdpi.com

Development of Novel Catalytic Systems for (R)-Piperidine-2-carbonitrile Synthesis

The development of novel catalytic systems is paramount to advancing the synthesis of this compound and its derivatives. Rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a powerful tool for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. nih.govorganic-chemistry.orgsnnu.edu.cn This method demonstrates high yields, excellent enantioselectivity, and broad functional group tolerance. nih.govorganic-chemistry.orgsnnu.edu.cn

Similarly, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a rapid and efficient route to a variety of chiral piperidines, including those with fluorine substituents. dicp.ac.cnresearchgate.net This approach is notable for its excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net The use of chiral primary amines in this reaction induces chirality in the piperidine (B6355638) ring. dicp.ac.cnresearchgate.net

The exploration of peptide-based catalysts is also a burgeoning field. ethz.chacs.orgnih.gov Machine learning and data-driven approaches are being employed to design and optimize peptide catalysts for stereoselective reactions, including those that could lead to chiral piperidine precursors. ethz.chacs.orgnih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Chiral Ligands with N-Boc-2-lithiopiperidine | Catalytic Dynamic Resolution | High enantioselectivity for either enantiomer. nih.gov |

| Amine Oxidase/Ene Imine Reductase | Chemo-enzymatic Cascade | Sustainable, stereodefined synthesis. nih.govacs.org |

| Chiral Copper(II) Catalyst | Radical-mediated C-H Cyanation | Access to chiral piperidines via enantioselective cyanation. mdpi.com |

| Rhodium/(S)-Segphos | Asymmetric Reductive Heck | High yield, excellent enantioselectivity, broad scope. organic-chemistry.org |

| [Cp*RhCl2]2 with Chiral Primary Amine | Reductive Transamination | Rapid synthesis of diverse chiral piperidines. researchgate.net |

| Peptide Catalysts | Various Stereoselective Reactions | Modular and tunable for specific transformations. acs.orgnih.gov |

Expanding the Scope of Chiral 2-Substituted Piperidines in Diversity-Oriented Synthesis

This compound and its derivatives are valuable scaffolds for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse libraries of compounds for biological screening. nih.gov The ability to introduce a wide range of substituents at the 2-position of the piperidine ring allows for the generation of novel molecules with diverse three-dimensional shapes. acs.org

The kinetic resolution of 2-aryl-4-methylenepiperidines provides access to enantioenriched piperidine fragments that can be further functionalized. acs.org This method allows for the creation of structurally diverse 3D molecules, which are crucial for expanding fragment libraries used in drug discovery. acs.org The functionalization of the 4-methylene group opens up avenues for a variety of substituted piperidines. acs.org

Furthermore, the synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile derivatives, which can be derived from piperidine precursors, highlights the potential for creating complex, spirocyclic structures. nih.gov These compounds can serve as starting materials for the synthesis of novel Schiff bases with potential biological activities. nih.gov The development of efficient, one-pot, multi-component reactions is key to expanding the chemical space accessible through DOS. researchgate.net

Predictive Modeling and Machine Learning Applications in Chiral Piperidine Synthesis

The integration of computational tools, particularly predictive modeling and machine learning, is set to revolutionize the synthesis of chiral piperidines. chimia.ch These approaches can accelerate the discovery and optimization of catalysts and reaction conditions, moving beyond traditional trial-and-error methods. chimia.ch

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of piperidine derivatives. tandfonline.comnih.gov By analyzing the relationship between the chemical structure and biological activity, these models can guide the design of more potent and selective compounds. tandfonline.com For instance, QSAR studies on CCR5 antagonist piperidine derivatives have helped in identifying key structural and physicochemical descriptors that influence their activity. tandfonline.com

Q & A

Q. What are the recommended safety protocols for handling (R)-Piperidine-2-carbonitrile in laboratory settings?

Answer: Safe handling requires adherence to OSHA and HCS guidelines. Key measures include:

- Use of positive-pressure self-contained breathing apparatus (SCBA) during spills or exposure .

- Immediate removal of contaminated clothing and application of skin barrier creams post-handling .

- Storage in tightly sealed containers at -20°C for long-term stability, avoiding contact with strong oxidizers, acids, or bases .

- Thermal decomposition may release toxic gases (e.g., CO, NOₓ), necessitating fume hood use during high-temperature reactions .

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?

Answer: Multi-step syntheses often involve:

- Condensation reactions between aldehydes and urea/thiourea derivatives under acidic/basic conditions to form dihydropyrimidine cores .

- Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions, as seen in analogous piperidine derivatives .

- Enantiomeric control using chiral catalysts (e.g., L-proline) to achieve the (R)-configuration, critical for pharmacological activity .

Q. How should researchers characterize the structural purity of this compound?

Answer: Use a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to verify piperidine ring conformation and carbonitrile placement .

- Chromatography : HPLC with chiral columns to assess enantiomeric excess (>95% purity recommended) .

- Mass spectrometry : Confirm molecular weight (e.g., MW 138.55 for related pyridinecarbonitriles) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

Answer: Key strategies include:

- Asymmetric catalysis : Employ chiral auxiliaries or catalysts (e.g., L-proline) to bias the reaction toward the (R)-enantiomer .

- Crystallization techniques : Use solvent systems like ethanol/water for selective crystallization of the desired enantiomer .

- Process monitoring : Real-time chiral HPLC analysis to adjust reaction conditions (temperature, pH) dynamically .

Q. What experimental designs are effective in evaluating the bioactivity of this compound derivatives?

Answer: Follow a PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Cancer cell lines (e.g., HeLa) or microbial strains for antimicrobial assays .

- Intervention : Derivatives with substituents at the 1-, 2-, or 4-positions to modulate activity (e.g., 4-methylpiperidin-1-yl groups enhance anticancer effects) .

- Comparison : Benchmark against known inhibitors (e.g., DPP-IV inhibitors for diabetes research) .

- Outcome : Quantify IC₅₀ values or MICs (Minimum Inhibitory Concentrations) with dose-response curves .

Q. How can researchers resolve contradictions in bioactivity data across studies on this compound analogs?

Answer: Apply contradiction analysis frameworks :

- Replicate experiments under standardized conditions (e.g., identical cell lines, solvent controls) to isolate variables .

- Meta-analysis : Compare substituent effects (e.g., thiophen-2-yl vs. dichlorophenyl groups) on potency .

- Statistical rigor : Use ANOVA or multivariate regression to account for batch-to-batch variability in synthesis .

Q. What computational tools aid in predicting the pharmacokinetic properties of this compound derivatives?

Answer: Leverage PubChem data and in silico models:

- ADMET prediction : Use platforms like SwissADME to estimate logP, bioavailability, and CYP450 interactions .

- Molecular docking : Simulate binding to target proteins (e.g., DPP-IV) using AutoDock Vina or Schrödinger Suite .

- InChIKey validation : Cross-reference canonical SMILES (e.g.,

C1CC(CNC1)(C#N)C2=CC=CC=N2) to confirm structural integrity .

Methodological Considerations

Q. What are the ethical guidelines for publishing research on this compound?

Answer: Adhere to:

- FINER criteria : Ensure studies are Feasible, Novel, Ethical, and Relevant .

- Data transparency : Deposit raw spectral data in repositories like PubChem or Zenodo for reproducibility .

- Regulatory compliance : Note that derivatives like 1-Piperidinocyclohexanecarbonitrile are Schedule II compounds in the U.S., requiring DEA approvals for synthesis .

Q. How should researchers design a scalable synthesis route for this compound?

Answer: Prioritize:

- Atom economy : Minimize waste via one-pot reactions (e.g., tandem condensation-cyanation) .

- Cost-benefit analysis : Compare reagent costs (e.g., >JPY22,000/5g for pyridinecarbonitriles) versus yield optimization.

- Green chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Management and Reproducibility

Q. What practices ensure reproducibility in studies involving this compound?

Answer: Implement:

- Detailed SOPs : Document reaction conditions (e.g., 24-hour reflux at 80°C for dihydropyrimidine formation) .

- Batch-specific certificates : Include purity (>95%), storage conditions (-20°C), and stability data from suppliers .

- Open data sharing : Use platforms like the European Open Science Cloud for collaborative validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.